molecular formula C16H12ClNO3S2 B3495177 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole

4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole

Cat. No.: B3495177
M. Wt: 365.9 g/mol
InChI Key: ZLYIRZAQFXPDRO-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a methylsulfanyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable oxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The chlorobenzenesulfonyl group can be reduced to a corresponding sulfonamide.

    Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or primary amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic reactions.

    5-Methylsulfanyl-2-phenyl-1,3-oxazole: A related oxazole derivative with similar structural features but lacking the chlorobenzenesulfonyl group.

Uniqueness

4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole stands out due to the combination of its functional groups, which confer unique reactivity and potential applications. The presence of both a sulfonyl chloride and a methylsulfanyl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-methylsulfanyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S2/c1-22-16-15(18-14(21-16)11-5-3-2-4-6-11)23(19,20)13-9-7-12(17)8-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYIRZAQFXPDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole
Reactant of Route 2
4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole
Reactant of Route 3
4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole
Reactant of Route 4
4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole
Reactant of Route 5
4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole
Reactant of Route 6
4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-phenyl-1,3-oxazole

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